molecular formula C11H15O5P B1272697 Benzyl Dimethylphosphonoacetate CAS No. 57443-18-2

Benzyl Dimethylphosphonoacetate

Cat. No. B1272697
CAS RN: 57443-18-2
M. Wt: 258.21 g/mol
InChI Key: QYLGNJMIOVHLQQ-UHFFFAOYSA-N
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Description

Benzyl Dimethylphosphonoacetate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by their phosphorus-containing functional groups and have a wide range of applications in organic synthesis and catalysis. The papers provided discuss various aspects of related compounds, including their synthesis, reactivity, and potential applications in different chemical reactions.

Synthesis Analysis

The synthesis of related benzylphosphonate compounds involves several methods. For instance, acylphosphonates can be generated from acyl anion equivalents under the promotion of cyanide anion via phosphonate-phosphate rearrangement, which can then react with aldehydes to produce cross-benzoin products . Another synthesis approach involves the reaction of chloroboranes with lithiated benzyl-phosphine to produce a series of o-benzylphosphino-boranes . Additionally, alkyl hydrogen α-(benzyloxycarbonylamino)benzylphosphonates can be prepared from substituted benzaldehydes, benzyl carbamate, and phosphorus(III) chloride in acetic acid containing thionyl chloride followed by alcoholysis .

Molecular Structure Analysis

The molecular structure of benzylphosphonate compounds and their derivatives can be complex. For example, the structure of o-benzylphosphino- and o-α-methylbenzyl(N,N-dimethyl)amine-boranes was probed using spectroscopic, crystallographic, and computational methods . The molecular structure of these compounds can significantly influence their reactivity and the outcomes of their reactions.

Chemical Reactions Analysis

Benzylphosphonate compounds participate in a variety of chemical reactions. Dimethyl benzoylphosphonate can serve as a benzoylation agent or undergo addition reactions to give substituted α-hydroxybenzylphosphonates . It can also participate in the Wittig-Horner reaction and react with hydroxylamine to produce benzonitrile . Cyclisation reactions of 2-substituted benzoylphosphonates with trialkyl phosphites have been studied, leading to the formation of benzofuran derivatives . Additionally, the interaction of salicylaldehydes with phosphonoacetates under Knoevenagel reaction conditions can yield coumarin-3-phosphonates and 1,2-benzoxaphosphorine-3-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylphosphonate compounds are influenced by their molecular structure. For instance, the steric bulk around the boron center and the Lewis acidity of the borane affect the activation barrier for H2 activation in o-benzylphosphino-boranes . The redox properties of bis(dimesitylphosphino) derivatives have been investigated through electrochemical measurements, reflecting their crowded molecular structures . The thermal, mechanical, and dielectric properties of these compounds can also be studied to gain insights into their stability and potential applications .

Scientific Research Applications

Green Plant Growth Stimulators

Benzyl Dimethylphosphonoacetate and its derivatives have been explored for their potential in stimulating plant growth. A study demonstrated that dimethyl [1-(benzyl-, 2-phenylethyl-) -4-hydroxypiperidin-4-yl)]phosphonates, similar in structure to Benzyl Dimethylphosphonoacetate, significantly stimulated the growth and development of spring wheat stems and roots. This suggests potential agricultural applications for enhancing crop yields (Malmakova et al., 2019).

Catalyst in Organic Synthesis

Benzyl Dimethylphosphonoacetate plays a crucial role in palladium-catalyzed benzylic substitution reactions. A study found that benzyl carbonates reacted with dimethyl phosphonate in the presence of a palladium catalyst to yield high yields of dimethyl benzylphosphonates, showcasing its significance in organic synthetic processes (Makida et al., 2017).

Photochemical Studies

Investigations into the photochemistry of Benzyl Dimethylphosphonoacetate derivatives have revealed insights into reaction mechanisms under ultraviolet irradiation. For instance, dimethyl benzyl phosphite was studied, showing the formation of photo-Arbuzov products like dimethyl benzylphosphonate, which are important for understanding photochemical reaction pathways (Ganapathy et al., 1999).

Safety and Hazards

Benzyl Dimethylphosphonoacetate may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. It should be handled only outdoors or in a well-ventilated area, and contact with skin, eyes, or clothing should be avoided .

Future Directions

While specific future directions for Benzyl Dimethylphosphonoacetate are not available, research in the field of imidazole and benzimidazole bioactive heterocycles, which are structurally similar, suggests that there is increasing interest in this area. The development of imidazole- and benzimidazole-based drugs is an active and attractive topic of medicinal chemistry .

properties

IUPAC Name

benzyl 2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-11(12)16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLGNJMIOVHLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378691
Record name Benzyl Dimethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Dimethylphosphonoacetate

CAS RN

57443-18-2
Record name Benzyl Dimethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Dimethylphosphonoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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